molecular formula C22H20O10 B1671362 Enterocin CAS No. 59678-46-5

Enterocin

カタログ番号: B1671362
CAS番号: 59678-46-5
分子量: 444.4 g/mol
InChIキー: CTBBEXWJRAPJIZ-VHPBLNRZSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

特性

CAS番号

59678-46-5

分子式

C22H20O10

分子量

444.4 g/mol

IUPAC名

(1S,2S,3S,6R,8R,9S,10R)-2-benzoyl-1,3,8,10-tetrahydroxy-9-(4-methoxy-6-oxopyran-2-yl)-5-oxatricyclo[4.3.1.03,8]decan-4-one

InChI

InChI=1S/C22H20O10/c1-30-11-7-12(31-14(23)8-11)16-20(27)9-13-18(25)21(16,28)17(22(20,29)19(26)32-13)15(24)10-5-3-2-4-6-10/h2-8,13,16-18,25,27-29H,9H2,1H3/t13-,16-,17+,18-,20-,21+,22-/m1/s1

InChIキー

CTBBEXWJRAPJIZ-VHPBLNRZSA-N

SMILES

COC1=CC(=O)OC(=C1)C2C3(CC4C(C2(C(C3(C(=O)O4)O)C(=O)C5=CC=CC=C5)O)O)O

異性体SMILES

COC1=CC(=O)OC(=C1)[C@@H]2[C@@]3(C[C@@H]4[C@H]([C@]2([C@@H]([C@]3(C(=O)O4)O)C(=O)C5=CC=CC=C5)O)O)O

正規SMILES

COC1=CC(=O)OC(=C1)C2C3(CC4C(C2(C(C3(C(=O)O4)O)C(=O)C5=CC=CC=C5)O)O)O

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>3 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

enterocin
vulgamycin

製品の起源

United States

説明

Enterocin is a bacteriostatic polyketide produced by various Enterococcus species and related genera such as Streptomyces and Salinispora. It features a caged tricyclic core formed via a Favorskii-like oxidative rearrangement catalyzed by the flavoenzyme EncM . Structural variants, such as this compound A, B, DD14, and AS-48, differ in genetic organization, post-translational modifications, and mechanisms of action .

化学反応の分析

反応の種類: エンテロシンは、酸化、還元、置換など、さまざまな化学反応を起こします。 これらの反応は、その抗菌活性と安定性にとって重要です。

一般的な試薬と条件:

    酸化: 過酸化水素などの酸化剤の使用を伴うことが多いです。

    還元: 通常、水素化ホウ素ナトリウムなどの還元剤が用いられます。

    置換: 一般的に、塩基性条件下で水酸化物イオンなどの求核剤が用いられます。

主要な生成物: これらの反応から生成される主要な生成物には、抗菌作用が強化された修飾されたエンテロシン誘導体があります .

科学研究の応用

エンテロシンは、幅広い科学研究の応用があります。

科学的研究の応用

Food Preservation

Enterocins are widely recognized for their efficacy as natural preservatives in food products. Their ability to inhibit pathogenic bacteria makes them valuable in extending shelf life and ensuring food safety.

Case Study: Enterocin RM6 in Dairy Products

A study characterized this compound RM6 from Enterococcus faecalis, demonstrating its effectiveness against Listeria monocytogenes in cottage cheese. The this compound caused a 4-log reduction in L. monocytogenes populations within 30 minutes at a concentration of 80 AU/mL, showcasing its potential as a biopreservative in dairy products .

Table 1: Efficacy of this compound RM6 against Pathogens

PathogenReduction (log CFU/g)Treatment Time (min)
Listeria monocytogenes430
Bacillus cereusNot specifiedNot specified
Methicillin-resistant Staphylococcus aureusNot specifiedNot specified

Antimicrobial Activity Against Pathogens

Enterocins exhibit broad-spectrum antimicrobial activity against various Gram-positive and Gram-negative bacteria, making them suitable candidates for alternative therapies to antibiotics.

Case Study: Synthetic Enterocins Against Clostridium perfringens

Research on synthetic enterocins A, B, P, SEK4, and L50 revealed that these compounds displayed significant antimicrobial activity against Clostridium perfringens. Combinations of these enterocins demonstrated synergistic effects, enhancing their efficacy compared to single treatments. This suggests that enterocins could serve as effective alternatives to traditional antibiotics in the poultry industry .

Table 2: Antimicrobial Efficacy of Synthetic Enterocins

This compound CombinationActivity Against C. perfringensSynergistic Effect
L50A + L50BHighYes
EntA + L50AModeratePartial
EntP + L50BHighYes

Healthcare Applications

Beyond food safety, enterocins are being explored for therapeutic applications due to their antibacterial properties.

Case Study: this compound AS-48

This compound AS-48 has shown promise in treating infections caused by antibiotic-resistant bacteria. Its broad-spectrum activity includes inhibition of pathogens such as Staphylococcus aureus and Listeria monocytogenes, making it a candidate for developing new antimicrobial therapies .

Biopreservation in Fermented Foods

Enterocins are also utilized in the fermentation process of various foods, enhancing the safety and quality of products like yogurt and cheese.

Case Study: this compound E-760

The isolation of this compound E-760 demonstrated its thermostability and effectiveness against multiple pathogens during yogurt production. The addition of this compound resulted in significant reductions in pathogenic bacterial counts, thereby improving the safety profile of fermented dairy products .

Environmental Applications

Recent studies have indicated that enterocins can be applied in agricultural settings to combat plant pathogens, thus promoting sustainable farming practices.

Case Study: Pantoea agglomerans with this compound

Research has highlighted the use of Pantoea agglomerans, which produces this compound-like substances, as an antagonist against various plant pathogens. This biocontrol strategy can potentially reduce reliance on chemical pesticides .

作用機序

エンテロシンは、標的細菌の細胞膜を破壊することで抗菌作用を発揮します。 この破壊により、膜電位の消失、内部ATPの損失、最終的には細胞死が生じます 分子標的には、細菌の生存に不可欠な膜結合タンパク質と脂質が含まれます .

類似の化合物との比較

エンテロシンは、幅広いスペクトル活性とさまざまな条件下での安定性により、バクテリオシンの中でユニークです。 類似の化合物には、次のものがあります。

エンテロシンの独特の構造と幅広いスペクトル活性により、食品保存や医学におけるさまざまな用途にとって有望な候補となっています。

類似化合物との比較

Comparison with Similar Bacteriocins

Structural and Genetic Features

Enterocin A vs. This compound B vs. Pediocin PA-1
  • Sequence Homology : this compound A (EntA) shares high homology with Pediocin PA-1, particularly in hydrophobic (e.g., Val¹⁵, Trp³³) and charged residues (e.g., Lys⁴³). This compound B (EntB) has lower homology but retains functional similarities .
  • Molecular Size : EntA (712 residues) is significantly smaller than EntB (2125 residues). Both lack disulfide bonds despite possessing surface cysteine residues, unlike Pediocin PA-1, which forms disulfide-stabilized β-sheets critical for its hairpin conformation .
  • 3D Structure : EntA and Pediocin PA-1 adopt globular shapes, while EntB has a more charged, elongated structure. Divercin V41, a Pediocin homolog, is linear in contrast to Pediocin’s globularity, which may explain its lack of anti-tumor activity .

Table 1: Structural Comparison of Enterocins and Pediocin

Bacteriocin Residues Key Motifs/Features Disulfide Bonds 3D Shape
This compound A 712 YGNGVXC (Class IIa motif) No Globular
This compound B 2125 Lacks YGNGVXC motif No Elongated
Pediocin PA-1 62 YGNGVXC, two disulfide bonds Yes Globular
Divercin V41 ~60 High homology to Pediocin No Linear
This compound AS-48 70 Circular (head-to-tail bond) No Compact globule
Leaderless Bacteriocins: this compound DD14

This compound DD14 is a two-peptide leaderless bacteriocin (LLB) composed of EntDD14A and EntDD14B. Unlike most bacteriocins, LLBs lack N-terminal leader peptides and rely on atypical transport systems (e.g., ABC transporters) for secretion . This structural simplicity may enhance stability under harsh conditions but limits their spectrum compared to leader-dependent variants like EntA .

Circular Bacteriocins: this compound AS-48

This compound AS-48 is a 70-residue circular bacteriocin with five α-helical domains stabilized by a head-to-tail peptide bond. Its compact globular structure enables membrane insertion and pore formation, conferring resistance to proteases and heat (stable at 100°C for 15 minutes) . In contrast, linear bacteriocins like Pediocin PA-1 depend on secondary structures stabilized by disulfide bonds .

Functional and Mechanistic Differences

Antimicrobial Spectrum
  • Class IIa Enterocins (EntA, EntP): Strong antilisterial activity due to the YGNGVXC motif. EntA inhibits Listeria at nanomolar concentrations .
  • This compound B : Despite lacking the YGNGVXC motif, it exhibits antilisterial activity comparable to Class IIa bacteriocins, possibly through hydrophobic interactions .
  • This compound AS-48 : Broad activity against Gram-positive bacteria (e.g., Bacillus cereus) and Gram-negative pathogens (e.g., Salmonella enterica) when combined with membrane-disrupting agents .
Synergistic Effects
  • Combining EntA with EntB enhances growth inhibition of HT29 cancer cells from 38.42% to 78.83%, suggesting synergistic pore-forming mechanisms .
  • EntAS-48 shows enhanced efficacy against Escherichia coli when paired with EDTA or high-pressure processing .

Table 2: Functional Comparison of Enterocins

Bacteriocin Key Targets Stability (Heat/Proteases) Synergistic Partners
This compound A Listeria, Staphylococcus Moderate This compound B, Pediocin PA-1
This compound AS-48 Gram-positive, Gram-negative* High EDTA, high-pressure
This compound DD14 Lactobacillus, Clostridium High None reported
Divercin V41 Listeria Moderate None

*Gram-negative activity requires outer membrane permeabilizers.

生物活性

Enterocins are a group of bacteriocins produced by Enterococcus species, primarily known for their antimicrobial properties against various pathogenic microorganisms. This article delves into the biological activity of enterocins, focusing on their mechanisms of action, efficacy against foodborne pathogens, and potential applications in food preservation and health.

Overview of Enterocin Types

Enterocins are classified into several types based on their structure and mode of action. The most studied include this compound A, B, P, and L50. Each type exhibits unique antimicrobial activities and mechanisms that contribute to their effectiveness against a broad spectrum of bacteria.

This compound Source Molecular Weight (Da) Active Against
This compound AEnterococcus faecium3,000Listeria monocytogenes, S. aureus
This compound BEnterococcus faecalis3,200Clostridium perfringens, E. coli
This compound PEnterococcus faecium5,362Salmonella spp., MRSA
This compound L50Enterococcus faecalis2,500Various Gram-positive bacteria

Enterocins exert their antimicrobial effects primarily through:

  • Membrane Disruption : They disrupt the integrity of bacterial cell membranes, leading to cell lysis. For instance, this compound P causes significant dissipation of the membrane potential (ΔΨ\Delta \Psi ) in target bacteria, which correlates with a decrease in intracellular ATP levels .
  • Inhibition of Cell Wall Synthesis : Some enterocins interfere with the synthesis of the bacterial cell wall, making it more susceptible to lysis.
  • Synergistic Effects : Combinations of different enterocins can enhance antimicrobial activity. Studies have shown that combinations such as EntA-L50A exhibit synergistic effects against Clostridium perfringens .

Efficacy Against Pathogens

Numerous studies have demonstrated the effectiveness of enterocins against foodborne pathogens:

  • This compound RM6 : Purified from E. faecalis, it showed a four-log reduction in Listeria monocytogenes within 30 minutes at a concentration of 80 AU/mL in cottage cheese .
  • This compound P : In addition to its effects on membrane potential and ATP levels, it has been shown to be effective against various strains of Staphylococcus aureus and Salmonella spp., making it a promising candidate for food preservation .

Case Studies

  • This compound E-760 : This bacteriocin was isolated from E. durans and demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria. It was particularly effective against Salmonella enterica serovars and Escherichia coli O157:H7 .
  • This compound AS-48 : Evaluated for its safety and efficacy in food applications, this this compound has shown significant antimicrobial properties while being resistant to common proteolytic enzymes .

Research Findings

Recent research highlights the increasing interest in utilizing enterocins for food safety:

  • A study screening 135 enterococci strains found that 82.5% of those harboring this compound genes exhibited antimicrobial activity against at least one indicator strain .
  • The use of enterocins in food preservation has gained traction due to their ability to inhibit pathogenic bacteria without affecting the sensory qualities of food products.

Q & A

Q. What factors influence Enterocin production yield in laboratory settings, and how are they experimentally optimized?

this compound production is influenced by microbial growth phase, initial pH of media, and fermentation conditions. For example, Enterococcus faecalis K2B1 exhibits optimal bacteriocin production during the exponential growth phase (3–17 hours post-inoculation) in MRS broth at pH 5–7 and 37°C . Methodological optimization involves:

  • Constructing growth curves to identify active production phases.
  • Testing pH gradients (e.g., pH 5 vs. 7) to determine metabolite stability.
  • Using ANOVA with tools like SPSS 16.0 to validate significance (α = 5%) of variables .

Q. How is the antimicrobial activity of this compound quantified against target pathogens?

Activity is measured via agar diffusion assays (e.g., inhibitory zone diameter) and broth microdilution for minimum inhibitory concentration (MIC). For example:

  • Standardize inoculum density (e.g., 10⁶ CFU/mL) of pathogens like Listeria monocytogenes.
  • Compare bacteriocin efficacy against controls (e.g., untreated cultures) using statistical models to account for inter-experimental variability .

Advanced Research Questions

Q. What methodologies are used to assess potential mutagenic or genotoxic risks of this compound variants?

Mutagenicity is evaluated via the Ames test (using Salmonella typhimurium strains) and micronucleus (MN) assays. For this compound AS-48:

  • No mutagenicity was observed in Ames tests (mutagenicity index <2 across concentrations up to 5 mg/plate) .
  • MN assays showed no significant increase in binucleated cells with micronuclei (BNMN) at tested doses .
  • Toxicity thresholds are determined via nuclear division index (NDI) analysis, particularly with metabolic activation (S9 fraction) .

Q. What mechanisms underlie this compound resistance in Gram-positive bacteria, and how are they experimentally validated?

Resistance is often mediated by ATP-binding cassette (ABC) transporters that efflux bacteriocins. Methodologies include:

  • Gene knockout studies to identify resistance-associated transporters (e.g., lmrB in Lactococcus lactis) .
  • Cross-resistance assays using structurally similar antimicrobials to map efflux pump specificity .

Q. How can researchers reconcile contradictory data in this compound stability studies across different experimental conditions?

Contradictions (e.g., pH-dependent activity loss) require:

  • Replicating experiments under standardized conditions (e.g., temperature, storage duration).
  • Statistical meta-analysis to identify confounding variables (e.g., protease contamination in crude extracts).
  • Reporting numerical precision aligned with instrument sensitivity (e.g., ±0.1 pH units) to minimize measurement bias .

Q. What strategies are used to synthesize this compound analogs for structure-activity relationship (SAR) studies?

Biomimetic synthesis routes are employed, such as:

  • Polyketide synthase engineering to modify this compound’s core scaffold (C₂₂H₂₀O₁₀) .
  • Solid-phase peptide synthesis for generating truncated variants with altered lipid-binding domains .

Methodological Standards

Q. How should researchers design statistically robust experiments for this compound efficacy trials?

  • Define sample sizes using power analysis (e.g., α = 0.05, β = 0.2) to ensure detectability of minimum inhibitory effects .
  • Include positive controls (e.g., nisin) and negative controls (solvent-only treatments) to validate assay specificity .

What frameworks ensure rigorous formulation of this compound-related research questions?

Apply the PICO framework:

  • P opulation: Target pathogens (e.g., Staphylococcus aureus).
  • I ntervention: this compound dosage gradients.
  • C omparison: Commercial preservatives (e.g., potassium sorbate).
  • O utcome: Log-reduction in pathogen viability .

Data Reporting and Compliance

Q. What ethical and reporting standards apply to this compound studies involving human-derived strains?

  • Disclose strain origins (e.g., clinical vs. food isolates) and obtain institutional biosafety approvals .
  • Adhere to CONSORT guidelines for transparent reporting of experimental replicates and outlier exclusion criteria .

Q. How should this compound stability data be presented to meet journal requirements?

  • Report storage conditions (e.g., -20°C for lyophilized powder) and activity half-life with error margins .
  • Use metric units (e.g., mL, µg/mL) and avoid non-standard abbreviations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Phosphono phosphate
Enterocin
Phosphono phosphate
Enterocin

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。